![molecular formula C18H14ClNO2 B1273497 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 725705-50-0](/img/structure/B1273497.png)
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, methyl, and carboxylic acid functional groups contributes to its unique chemical properties and reactivity.
Mechanism of Action
Result of Action
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts like montmorillonite K-10 have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, including cyclization processes that yield quinoline derivatives. This compound serves as a building block for synthesizing more complex quinoline derivatives that may enhance biological activity or target specificity in therapeutic applications .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be developed into a new class of antibiotics, particularly against multidrug-resistant strains .
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, indicating potential as an anticancer agent.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 12 |
Mechanistically, it has been observed to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways, which are critical in cancer treatment strategies .
Antimicrobial Efficacy Study
A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated significant reductions in bacterial load in both in vitro and in vivo models. This suggests its potential as a therapeutic agent for treating resistant infections .
Anticancer Mechanism Exploration
Research exploring the anticancer properties revealed that the compound inhibits tumor growth in xenograft models by modulating gene expression related to apoptosis and cell cycle regulation. This highlights its dual role as both an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-7-chloroquinoline-4-one-3-carboxylic acid: This compound shares a similar quinoline core but differs in the position and type of substituents.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different biological activities.
Uniqueness
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its
Biological Activity
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is part of a broader class of quinoline derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure
The molecular formula of this compound is . Its structure features a chloro group, a methyl group, and a carboxylic acid functional group that are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anti-inflammatory agent and its cytotoxic effects against various cancer cell lines. The following sections detail the findings from various research studies.
Anti-inflammatory Activity
A study evaluating several quinoline derivatives, including this compound, reported significant anti-inflammatory properties. The compound exhibited a favorable half-maximal inhibitory concentration (IC50) in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. Compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, it demonstrated appreciable anti-inflammatory effects without notable cytotoxicity in inflamed macrophages .
Anticancer Activity
Research has shown that this quinoline derivative possesses selective cytotoxic properties against various cancer cell lines. Specifically, it was found to reduce cell viability in cervical (HeLa) and mammary (MCF7) cancer cells significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.4 | Apoptosis induction |
MCF7 | 12.6 | Cell cycle arrest |
SW480 | 20.3 | Apoptosis induction |
A549 | 18.5 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the carboxylic acid group is essential for its interaction with biological targets, enhancing its solubility and bioavailability. Modifications on the phenyl ring have been shown to influence its potency against different targets, suggesting that further structural optimization could enhance its pharmacological profiles .
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
- Mechanistic Studies : Molecular docking studies revealed that this compound interacts effectively with key proteins involved in cancer progression and inflammation, such as SIRT3, which plays a dual role in tumor promotion and suppression depending on the context .
Properties
IUPAC Name |
7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-4-3-5-12(8-10)16-9-14(18(21)22)13-6-7-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUGUBWZURTKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174341 | |
Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725705-50-0 | |
Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725705-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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